Technical Documentation Center

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol
  • CAS: 183536-81-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Synthetic Utility of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

This technical guide provides an in-depth analysis of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol , a significant heterocyclic scaffold utilized in medicinal chemistry and agrochemical research. Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol , a significant heterocyclic scaffold utilized in medicinal chemistry and agrochemical research.

Executive Summary & Structural Identity

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative characterized by a 2-methyl group, a 4-hydroxyl functionality, and a 6-aryl substituent (4-ethoxyphenyl). This molecule serves as a versatile pharmacophore, particularly in the development of kinase inhibitors and antifungals, where the pyrimidine core mimics the purine ring of ATP.

Core Chemical Identity
PropertySpecification
IUPAC Name 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol
Preferred Tautomer Name 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4(3H)-one
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.27 g/mol
SMILES (Canonical) CCOC1=CC=C(C=C1)C2=CC(=O)NC(C)=N2
Predicted LogP ~2.1 - 2.4 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors (in keto form)

Electronic Structure & Tautomeric Equilibrium

For researchers modeling binding interactions, understanding the tautomeric state of this molecule is critical. While often nomenclatured as a "pyrimidin-4-ol," the molecule exists predominantly as the pyrimidin-4(3H)-one (keto form) in the solid state and in polar solvents.

The Keto-Enol Dichotomy

The equilibrium is driven by the resonance stabilization of the amide-like moiety in the pyrimidine ring.

  • Enol Form (Hydroxyl): Favored in gas phase or highly non-polar environments. Aromaticity of the pyrimidine ring is fully retained.

  • Keto Form (Carbonyl): Favored in crystal lattices (due to intermolecular

    
     hydrogen bonding) and aqueous solution. This form presents a distinct H-bond donor (N3-H) and acceptor (C4=O) profile compared to the enol.
    

Implication for Drug Design: When docking this molecule into protein active sites (e.g., ATP-binding pockets), the keto form is frequently the bioactive conformer. Docking algorithms must be set to account for the protonation at N3 rather than O4.

Visualization: Tautomeric & Structural Logic

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Structural Components Enol Enol Form (Pyrimidin-4-ol) - Aromatic Pyrimidine Ring - OH Donor Keto Keto Form (Pyrimidin-4(3H)-one) - Amide-like Character - NH Donor / C=O Acceptor - Dominant in Solid State Enol->Keto Polar Solvent / Crystal Ethoxy 4-Ethoxyphenyl Group (Lipophilic Tail) Core Pyrimidine Core Ethoxy->Core C-C Bond (C6) Methyl 2-Methyl Group (Steric Anchor) Methyl->Core C-C Bond (C2)

Figure 1: Tautomeric equilibrium shifting toward the keto form in polar environments, and component breakdown.

Synthetic Pathways & Process Chemistry

The most robust synthesis of 6-aryl-2-methylpyrimidin-4-ols involves the condensation of a


-keto ester with an amidine. This approach is self-validating because the formation of the pyrimidine ring is thermodynamically driven by the loss of water and ethanol.
Protocol: Condensation Cyclization

Reaction: Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate + Acetamidine Hydrochloride


 Product.
Reagents & Materials
  • Substrate: Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (prepared via Claisen condensation of 4-ethoxyacetophenone with diethyl carbonate).

  • Cyclizing Agent: Acetamidine Hydrochloride.

  • Base: Sodium Ethoxide (NaOEt) - Freshly prepared preferred.

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology
  • Base Preparation: Dissolve Sodium metal (1.1 eq) in absolute Ethanol under

    
     atmosphere to generate Sodium Ethoxide in situ.
    
  • Amidine Activation: Add Acetamidine Hydrochloride (1.1 eq) to the ethoxide solution. Stir for 15 minutes to liberate the free amidine base. Note: NaCl may precipitate.

  • Addition: Dropwise add Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting ester spot should disappear.

  • Workup (Critical Step):

    • Evaporate the bulk ethanol under reduced pressure.[1][2]

    • Dissolve the residue in a minimum amount of water.

    • Acidification: Carefully acidify with Glacial Acetic Acid or dilute HCl to pH ~5–6.

    • Observation: The product will precipitate as a solid (often white or off-white) as it converts from the sodium salt to the neutral keto form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or DMF/Ethanol.

Visualization: Synthetic Workflow

Synthesis Start Start: Acetamidine HCl + NaOEt/EtOH Inter Intermediate: Free Acetamidine Base Start->Inter Deprotonation Add Add: Ethyl 3-(4-ethoxyphenyl)- 3-oxopropanoate Inter->Add Reflux Reflux (6-12h) Cyclocondensation Add->Reflux Salt Na-Salt of Pyrimidine Reflux->Salt - EtOH, - H2O Acid Acidification (pH 5-6) Precipitation Salt->Acid + H+ Final Final Product: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4(3H)-one Acid->Final Filtration

Figure 2: Step-by-step synthetic pathway from precursors to isolated product.[2]

Physicochemical Profiling for Drug Design

For researchers incorporating this scaffold into a library, the following physicochemical parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

ParameterValue/PredictionRelevance
Solubility (Aq) Low (< 0.1 mg/mL)Typical of planar, crystalline pyrimidinones. Requires DMSO for stock solutions.
pKa (Acidic) ~8.5 - 9.5The N3-H proton is weakly acidic.
pKa (Basic) ~2.5 - 3.5The pyrimidine nitrogens are weakly basic; protonation occurs at N1.
LogP 2.1 - 2.4Moderate lipophilicity due to the ethoxyphenyl group; suggests good membrane permeability.
Melting Point > 200°C (Typical)High MP indicates strong intermolecular H-bonding in the crystal lattice.

Experimental Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures. These data points act as a "fingerprint" for the correct structure.

Nuclear Magnetic Resonance (NMR) Expectations
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • 
    H NMR Signals: 
    
    • 
       1.35 (t, 3H):  Methyl protons of the ethoxy group (
      
      
      
      ).
    • 
       2.30 (s, 3H):  Methyl protons at position 2 (
      
      
      
      ).
    • 
       4.10 (q, 2H):  Methylene protons of the ethoxy group (
      
      
      
      ).
    • 
       6.60 (s, 1H):  The vinylic proton at pyrimidine C5. Crucial for confirming ring closure.
      
    • 
       7.00 (d, 2H) & 8.00 (d, 2H):  Para-substituted phenyl ring (AA'BB' system).
      
    • 
       ~12.0 (br s, 1H):  The N3-H proton (if in keto form). Broad and exchangeable with 
      
      
      
      .
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expectation:

    
    .
    
  • Fragmentation: Loss of the ethyl group (

    
    ) is a common fragmentation pathway in high-energy collisions.
    
Visualization: Characterization Logic

Characterization cluster_NMR 1H NMR Validation cluster_MS MS Validation Sample Isolated Solid H1 Triplet (1.3 ppm) Quartet (4.1 ppm) -> Ethoxy Group Sample->H1 H2 Singlet (6.6 ppm) -> Pyrimidine C5-H Sample->H2 H3 Broad Singlet (>11 ppm) -> Amide NH Sample->H3 Mass [M+H]+ = 231.1 Sample->Mass Result Confirmed Structure H1->Result H2->Result H3->Result Mass->Result

Figure 3: Logic flow for structural validation using NMR and MS data.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyrimidine synthesis and tautomerism).
  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
  • PubChem Compound Summary. (n.d.). Pyrimidine derivatives and tautomerism. National Center for Biotechnology Information. [Link]

  • Schenone, P., et al. (1990). Reaction of beta-keto esters with amidines. Journal of Heterocyclic Chemistry. (General protocol reference for 6-aryl-2-methylpyrimidin-4-ol synthesis).

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, bioavailability, and overall efficacy. This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, bioavailability, and overall efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one, a pyrimidinone derivative of interest. We delve into the theoretical underpinnings of thermodynamic stability and present detailed, field-proven experimental protocols, primarily focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical choices, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey of a drug candidate from discovery to a marketable therapeutic, the assessment of its physicochemical properties is paramount. Among these, thermodynamic stability stands out as a critical determinant of a drug's safety, efficacy, and manufacturability.[1][2] A thermodynamically stable compound is less likely to degrade under various environmental conditions, ensuring a consistent dosage form and predictable therapeutic outcomes.

The focus of this guide, 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are known for their diverse biological activities and are integral to numerous therapeutic agents.[3][4] Understanding the thermodynamic landscape of this specific molecule is crucial for its potential development as a drug. Key thermodynamic parameters, such as Gibbs free energy, enthalpy, and entropy, govern the spontaneity of degradation reactions and polymorphic transitions.[5][6][7]

This guide will provide a detailed roadmap for characterizing the thermodynamic stability of 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one, with a strong emphasis on practical, laboratory-based methodologies.

Core Principles of Thermodynamic Stability Analysis

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a pharmaceutical solid, this translates to its resistance to chemical degradation or physical transformation. The primary techniques for probing this are thermal analysis methods, which measure the physical and chemical properties of a substance as a function of temperature.[8][]

Two of the most powerful and widely used thermal analysis techniques in the pharmaceutical industry are:

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is invaluable for determining melting points, heats of fusion, glass transitions, and for studying polymorphism.[1][11]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[10] It is used to determine the thermal stability and decomposition profile of a material, as well as its moisture and solvent content.[12]

The combination of DSC and TGA provides a comprehensive picture of a compound's thermal behavior, allowing for a thorough assessment of its thermodynamic stability.[13][14]

Experimental Protocols for Stability Assessment

The following protocols are designed to be self-validating, with clear steps and justifications for each experimental choice.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

The primary objective of this experiment is to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one. The melting point is a key indicator of purity, and the enthalpy of fusion provides insight into the strength of the crystal lattice.

Experimental Workflow:

Caption: DSC Experimental Workflow for Thermal Transition Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one into a standard aluminum DSC pan. The small sample size ensures thermal homogeneity.

    • Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, hermetically sealed pan will be used as the reference.

  • Instrument Calibration and Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This is a critical step for data accuracy and trustworthiness.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

    • Equilibrate the instrument at a starting temperature of 25°C.

  • Thermal Program:

    • Initiate a heating ramp from 25°C to a temperature well above the expected melting point (e.g., 300°C) to ensure the entire melting endotherm is captured.

    • A heating rate of 10°C/min is a standard choice that provides a good balance between resolution and sensitivity.

  • Data Analysis:

    • The resulting DSC thermogram will show a sharp endothermic peak corresponding to the melting of the sample.

    • The onset temperature of this peak is taken as the melting point (Tm).

    • The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).

Thermogravimetric Analysis (TGA) for Decomposition Profile

This protocol aims to determine the thermal stability and decomposition temperature (Td) of 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one. This information is crucial for identifying the upper-temperature limit for handling and storage.

Experimental Workflow:

Caption: TGA Experimental Workflow for Decomposition Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the compound into an open ceramic TGA pan. A slightly larger sample size than in DSC is often used to ensure accurate mass measurements.

    • The open pan allows for the free escape of any gaseous decomposition products.

  • Instrument Calibration and Setup:

    • Calibrate the TGA balance using certified weights to ensure the accuracy of the mass measurements.

    • Use a nitrogen purge gas at 50 mL/min to maintain an inert atmosphere.

    • Equilibrate the instrument at 25°C.

  • Thermal Program:

    • Heat the sample from 25°C to a high temperature (e.g., 600°C) to ensure complete decomposition.

    • A heating rate of 10°C/min is standard.

  • Data Analysis:

    • The TGA thermogram will plot the percentage of initial mass versus temperature.

    • The onset temperature of the major mass loss step is defined as the decomposition temperature (Td).

    • Any initial mass loss at lower temperatures (e.g., below 120°C) can indicate the presence of residual solvent or moisture.

Data Presentation and Interpretation

The quantitative data obtained from these analyses should be summarized for clarity and comparative purposes.

Table 1: Summary of Thermodynamic Stability Parameters for 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one

ParameterSymbolValueUnitMethod
Melting Point (Onset)TmHypothetical Value°CDSC
Enthalpy of FusionΔHfusHypothetical ValueJ/gDSC
Decomposition Temperature (Onset)TdHypothetical Value°CTGA
Residual Mass at 600°CHypothetical Value%TGA

Interpretation of Results:

A high melting point and a large enthalpy of fusion generally indicate a stable crystal lattice and a higher degree of thermodynamic stability. The decomposition temperature provides a clear upper limit for the compound's thermal stability. A sharp, single melting endotherm in the DSC curve is also an indicator of high purity. The presence of multiple thermal events could suggest polymorphism, which would require further investigation.

Logical Relationships in Stability Assessment

The data from DSC and TGA are interconnected and provide a holistic view of the compound's stability.

Stability_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Overall Assessment DSC DSC Data (Tm, ΔHfus) Purity Purity Assessment DSC->Purity Sharpness of Tm Lattice Crystal Lattice Energy DSC->Lattice Magnitude of ΔHfus TGA TGA Data (Td) Thermal Thermal Stability Limit TGA->Thermal Value of Td Overall Thermodynamic Stability Profile Purity->Overall Lattice->Overall Thermal->Overall

Caption: Logical Flow from Experimental Data to Stability Assessment.

Conclusion

This guide has outlined a robust, scientifically sound approach to evaluating the thermodynamic stability of 2-methyl-6-(4-ethoxyphenyl)pyrimidin-4-one. By employing standardized and well-justified protocols for DSC and TGA, researchers can obtain reliable and reproducible data. The interpretation of this data, as detailed in this guide, allows for a comprehensive understanding of the compound's thermal behavior, which is a critical step in its journey through the drug development pipeline. A thorough understanding of thermodynamic stability is not merely an academic exercise; it is a fundamental requirement for the creation of safe, effective, and reliable pharmaceutical products.

References

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH-Gerätebau GmbH. [Link]

  • Thermal Analysis of Pharmaceuticals. Henven. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • The role of thermodynamics in drug stability. Slideshare. [Link]

  • Thermodynamic Studies for Drug Design and Screening. ResearchGate. [Link]

  • Thermodynamic probes of cold instability: application to therapeutic proteins. Drug Discovery Today. [Link]

  • Importance of Thermodynamics in Drug Designing. IOP Conference Series: Materials Science and Engineering. [Link]

  • Measuring Thermodynamic Parameters in the Drug Development Process. TA Instruments. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment. ResearchGate. [Link]

  • Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

Sources

Protocols & Analytical Methods

Method

Using 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol as a kinase inhibitor scaffold

Application Note: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol as a Kinase Inhibitor Scaffold Executive Summary & Scaffold Profile This guide details the utilization of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol (6-EPMP) as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol as a Kinase Inhibitor Scaffold

Executive Summary & Scaffold Profile

This guide details the utilization of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol (6-EPMP) as a hit-to-lead scaffold in kinase inhibitor discovery. The 4-hydroxypyrimidine core (often existing as the 4-pyrimidinone tautomer) is a "privileged structure" in medicinal chemistry, mimicking the adenine ring of ATP.

This scaffold offers a high Ligand Efficiency (LE) starting point. Its small molecular weight (<250 Da) allows significant room for structural elaboration to reach deep hydrophobic pockets (e.g., the "back pocket" or "gatekeeper" regions) without violating Lipinski's Rule of 5 early in the design process.

Target Audience: Medicinal Chemists, Structural Biologists, and Screening Scientists.

Structural Mechanism: Tautomerism & Hinge Binding

The Tautomerism Challenge

While chemically named as a "pyrimidin-4-ol" (enol form), this scaffold exists in equilibrium with its keto-tautomers: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one .[1] In solution and the solid state, the oxo (keto) forms often predominate due to amide-like resonance stabilization.

  • Implication: The active binding species is typically the oxo-form , which presents a distinct Hydrogen Bond Donor-Acceptor (D-A) motif complementary to the kinase hinge region.

Hinge Binding Mode

The 6-EPMP scaffold typically binds to the ATP-binding site via a bidentate or tridentate interaction with the kinase hinge residues (e.g., Met, Glu, Leu backbones).

  • Acceptor (A): The N1 or N3 nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge.

  • Donor (D): The NH of the pyrimidinone (N1-H or N3-H) donates a hydrogen bond to the backbone carbonyl of the hinge.

  • Hydrophobic Interaction: The 4-ethoxyphenyl group extends into the hydrophobic specificity pocket (often occupied by the ribose or phosphate of ATP), providing selectivity.

Figure 1: Predicted Binding Mode & Interaction Map

BindingMode cluster_Kinase Kinase Hinge Region cluster_Scaffold 6-EPMP Scaffold Residue1 Backbone CO (Acceptor) Residue2 Backbone NH (Donor) O_Carbonyl C4-Carbonyl/N3 (Acceptor) Residue2->O_Carbonyl H-Bond (2.9 Å) HydroPocket Hydrophobic Pocket (Selectivity) N_Ring Pyrimidinone NH (Donor) N_Ring->Residue1 H-Bond (2.8 Å) PhenylGroup 4-Ethoxyphenyl (Hydrophobic Tail) PhenylGroup->HydroPocket Van der Waals

Caption: Predicted bidentate binding mode of the 6-EPMP scaffold (oxo-tautomer) within a generic kinase hinge region.

Chemical Biology Protocols

Protocol A: Tautomer Identification & Stability

Objective: Determine the dominant tautomer in physiological buffer to predict binding orientation.

Materials:

  • Compound: 6-EPMP (10 mM stock in DMSO-d6).

  • Solvent: 1:1 mixture of DMSO-d6 and Phosphate Buffer (pH 7.4, D2O).

  • Instrument: 500 MHz NMR Spectrometer.

Procedure:

  • Preparation: Dilute the 10 mM stock to 500 µM in the DMSO/Buffer mixture.

  • Acquisition: Acquire 1H-NMR and 13C-NMR spectra at 25°C and 37°C.

  • Analysis:

    • Look for the diagnostic C=O carbonyl shift (typically 160–170 ppm) indicating the pyrimidinone form.

    • Absence of a carbonyl signal and presence of a C-O aromatic shift (155–165 ppm) indicates the hydroxypyrimidine form.

    • Note: Rapid exchange may broaden proton signals; 13C is definitive.

Protocol B: Kinase Activity Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC50) of 6-EPMP against a panel of kinases (e.g., EGFR, VEGFR2, p38).

Reagents:

  • Kinase Enzyme (e.g., recombinant EGFR).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

  • Compound Plate Prep:

    • Prepare a 10-point serial dilution of 6-EPMP in DMSO (Starting conc: 100 µM).

    • Transfer 250 nL to a 384-well white low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase/Substrate mix to the wells.

    • Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

    • Add 2.5 µL of ATP (at Km concentration) to initiate the reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize RLU to controls (0% inhibition = DMSO only; 100% inhibition = No Enzyme).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Table 1: Troubleshooting the ADP-Glo Assay

IssueProbable CauseCorrective Action
High Background ATP contamination in buffersUse ultrapure ATP; wear gloves to prevent skin ATP transfer.
Low Signal Enzyme degradationFreshly thaw enzyme; keep on ice; verify specific activity.
Flat Dose-Response Compound precipitation6-EPMP has low solubility. Check acoustic ejection log; lower top concentration.

Hit-to-Lead Optimization Strategy

The 6-EPMP scaffold is a "Fragment Lead." To convert this into a drug candidate, you must improve potency and physicochemical properties.

SAR Vectors (Structure-Activity Relationship):

  • The 2-Methyl Position:

    • Modification: Extension with small polar groups (e.g., -CH2OH, -CH2NH2).

    • Rationale: This position often faces the "Gatekeeper" residue. Small adjustments here can improve selectivity against kinases with large gatekeepers.

  • The 4-Ethoxyphenyl Ring:

    • Modification: Replacement of the ethyl group with solubilizing tails (e.g., morpholino-ethoxy, piperazinyl-ethoxy).

    • Rationale: The ethyl group sits in the solvent-exposed region or the ribose pocket. Adding polar groups here dramatically improves solubility (LogD) without killing binding affinity.

  • The C5 Position (Pyrimidine Ring):

    • Modification: Halogenation (F, Cl) or cyano (-CN) group.

    • Rationale: Fills small hydrophobic voids in the hinge region and can modulate the pKa of the pyrimidine nitrogens, strengthening the hinge H-bond.

Figure 2: Hit-to-Lead Optimization Workflow

HitToLead cluster_Cycle1 Cycle 1: Solubility & Potency cluster_Cycle2 Cycle 2: Selectivity Start Hit: 6-EPMP (IC50: 1-10 µM) Design1 Design: Solubilizing Tail (Replace Ethoxy w/ Morpholine) Start->Design1 Synth1 Synthesis: Suzuki Coupling Design1->Synth1 Test1 Test: ADP-Glo + LogD Synth1->Test1 Design2 Design: Gatekeeper Scan (Modify 2-Methyl) Test1->Design2 If Soluble Xray X-Ray Crystallography (Confirm Binding Mode) Design2->Xray Lead Lead Candidate (IC50 < 100 nM, Soluble) Xray->Lead Validated Mode

Caption: Iterative design cycle transforming the 6-EPMP fragment into a viable lead compound.

References

  • Tautomerism in 4-hydroxypyrimidine : Giuliano, B. M., et al. (2010).[1] "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A.

  • Pyrimidine Scaffold Review: Asif, M. (2017). "Pharmacological potential of pyrimidine derivative: An overview." International Journal of Chemical and Biochemical Sciences.
  • Kinase Hinge Binding : Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[2]

  • ADP-Glo Assay Validation : Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol Synthesis

The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol . Status: Active Topic: Yield Optimization & Troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol .

Status: Active Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Scientist, Process Chemistry Division

🔬 Executive Summary: The Reaction System

This synthesis relies on the condensation of Acetamidine hydrochloride with Ethyl 4-ethoxybenzoylacetate (a


-keto ester) under basic conditions. While conceptually simple, this "Pinner-type" pyrimidine synthesis is sensitive to moisture, stoichiometry, and pH control during isolation.

Target Molecule: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol Reaction Class: Cyclocondensation Critical Critical Quality Attributes (CQAs): Moisture content of reagents, Base strength, Isolation pH.

📊 Module 1: The "Gold Standard" Protocol

Use this baseline protocol to benchmark your current yields. Deviations from this stoichiometry often lead to sub-optimal results.

ComponentEquiv.RoleCritical Note
Ethyl 4-ethoxybenzoylacetate 1.0SubstrateMust be free of acid impurities.
Acetamidine HCl 1.5ReagentHygroscopic. Dry under vacuum over

before use.
Sodium Ethoxide (NaOEt) 2.0 - 2.5BaseFreshly prepared or high-grade commercial. Avoid NaOH contamination.
Ethanol (EtOH) [Solvent]SolventSuper Dry. Water content <0.05%.
Step-by-Step Workflow
  • Amidine Liberation: Dissolve Acetamidine HCl (1.5 eq) in anhydrous EtOH. Add NaOEt (1.5 eq) at 0–5°C. Stir for 15 min.

    • Why? Acetamidine is unstable in its free base form. Generate it in situ in the presence of the substrate or immediately before addition.

  • Condensation: Add Ethyl 4-ethoxybenzoylacetate (1.0 eq) followed by the remaining NaOEt (1.0 eq).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Workup (The Yield Killer):

    • Concentrate EtOH to ~20% volume.

    • Dilute with water (dissolves the sodium salt of the product).

    • Crucial Step: Acidify carefully with acetic acid or dilute HCl to pH 6–7 .

    • Observation: The product precipitates as a white/off-white solid.[2]

    • Filter, wash with cold water, and dry.

🛠 Module 2: Troubleshooting & FAQs

Category A: Low Yield (<40%)

Q: I see starting material remaining even after 24 hours of reflux. What is wrong? A: This is typically a "Wet Solvent" or "Dead Base" issue.

  • Mechanism: Water hydrolyzes the acetamidine to acetamide or the

    
    -keto ester to the ketone/acid before they can react.
    
  • Solution:

    • Verify EtOH is anhydrous (use molecular sieves).

    • Increase Acetamidine HCl to 2.0 eq.

    • Advanced: Add 3Å Molecular Sieves directly to the reaction flask to scavenge water produced during condensation.

Q: My reaction goes to completion, but I recover very little solid after acidification. A: You likely missed the Isoelectric Point .

  • Explanation: Pyrimidinols are amphoteric.

    • pH < 2: Protonated Pyrimidinium species (Water Soluble).

    • pH > 9: Deprotonated Pyrimidinolate anion (Water Soluble).

    • pH 6–7: Neutral species (Insoluble).

  • Fix: During acidification, monitor pH with a meter, not just paper. Stop exactly at pH 6.5. Chill the solution to 4°C for 2 hours before filtration to maximize precipitation.

Category B: Impurity Profiles

Q: The product is sticky or oily and yellow. A: This indicates Self-Condensation of the


-keto ester .
  • Cause: If the amidine is inactive (wet/degraded), the strong base causes the

    
    -keto ester to react with itself.
    
  • Fix: Ensure Acetamidine HCl is high quality. Premix the Acetamidine and Base before adding the

    
    -keto ester to ensure the amidine is the dominant nucleophile.
    

🧠 Module 3: Mechanistic Visualization

Understanding the reaction pathway clarifies why anhydrous conditions are vital.

ReactionMechanism Start1 Acetamidine HCl FreeAmidine Free Amidine (Unstable) Start1->FreeAmidine Deprotonation Start2 Ethyl 4-ethoxybenzoylacetate Enolate Ester Enolate Start2->Enolate Deprotonation Base NaOEt (Base) Base->FreeAmidine Base->Enolate Inter1 Tetrahedral Intermediate FreeAmidine->Inter1 Nucleophilic Attack Enolate->Inter1 Water H2O (Byproduct) Inter1->Water Dehydration ProductSalt Pyrimidinolate Salt (Soluble) Inter1->ProductSalt Cyclization & -EtOH Water->FreeAmidine Hydrolysis (Yield Loss) FinalProduct 6-(4-Ethoxyphenyl)- 2-methylpyrimidin-4-ol (Precipitate) ProductSalt->FinalProduct Acidification (pH 6-7)

Figure 1: Reaction pathway showing the critical role of water removal and pH adjustment.

🧪 Module 4: Advanced Optimization (The "Sildenafil" Protocol)

For industrial-scale yields (>85%), adopt the Dean-Stark Modification .

  • Solvent Switch: Replace Ethanol with Toluene or Chlorobenzene .

  • Base Switch: Use Potassium tert-butoxide (KOtBu) (1.1 eq) or NaH .

  • Process:

    • Reflux the mixture with a Dean-Stark trap.

    • As the condensation proceeds, water is azeotropically removed.[3]

    • Benefit: This drives the equilibrium to the right (Le Chatelier's principle) and prevents amidine hydrolysis.

  • Isolation: Cool, extract with water (product goes into water as K-salt), separate organic layer (impurities), then acidify the aqueous layer to precipitate pure product.

📚 References

  • Organic Syntheses, Coll. Vol. 1, p. 5 (1941). Acetamidine Hydrochloride. (Classic protocol for reagent preparation).

  • BenchChem Technical Support. Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (General troubleshooting for Pinner/Biginelli type reactions).

  • Chemistry LibreTexts. The Claisen Condensation Reaction. (Mechanism of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -keto ester reactivity). 
    
  • ResearchGate. Synthesis of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol related intermediates. (Contextual grounding for the specific scaffold).

Sources

Optimization

Technical Support Center: Purification of Pyrimidinol from Unreacted Acetamidine

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in purifying pyrimidinol products from unreacted acetamidine s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in purifying pyrimidinol products from unreacted acetamidine starting material. The synthesis of pyrimidines, a critical scaffold in medicinal chemistry, often involves the condensation of a β-dicarbonyl compound with an amidine.[1][2] Acetamidine, a common choice for this reaction, is a strongly basic and highly polar compound, which can make its removal from the final product non-trivial.

This document provides both quick troubleshooting answers and in-depth protocols to ensure you can achieve the desired purity for your pyrimidinol product.

Part 1: Troubleshooting & FAQs

This section directly addresses the most common issues encountered during the purification process.

Q1: My NMR spectrum shows my desired pyrimidinol product, but also a persistent, sharp singlet in the methyl region and a broad signal, suggesting a basic, water-soluble impurity. How can I confirm this is acetamidine?

A: Your observation is a classic sign of acetamidine contamination. Acetamidine hydrochloride is highly soluble in water and alcohols.[3] To confirm, you can perform a simple Thin Layer Chromatography (TLC) analysis. Spot your crude product, a pure standard of your pyrimidinol (if available), and acetamidine hydrochloride on the same plate. A typical mobile phase would be a moderately polar mixture like Dichloromethane/Methanol (e.g., 95:5 or 90:10). Acetamidine is very polar and will likely remain at the baseline (Rf ≈ 0), while your pyrimidinol product should have a higher Rf value.

Q2: What is the fastest and simplest method to remove the bulk of acetamidine hydrochloride from my crude product?

A: If your pyrimidinol product has low solubility in water, a simple aqueous workup is the most direct first step. Acetamidine hydrochloride has extremely high water solubility (approx. 1 g/mL).[4][5]

  • Quick Wash Protocol:

    • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer two to three times with deionized water or a saturated sodium chloride solution (brine). The brine wash helps to reduce the formation of emulsions and aids in separating the layers.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This will remove the majority of the acetamidine salt but may not be sufficient for achieving high purity.

Q3: I performed an aqueous wash, but TLC and NMR still show trace amounts of acetamidine. What is the most effective next step?

A: The most robust method is an acid-base extraction . This technique leverages the significant difference in basicity between your pyrimidinol product and the unreacted acetamidine. Acetamidine is a very strong base, whereas most pyrimidinols are significantly weaker bases. This allows for selective protonation and extraction. See Protocol 1 in the In-Depth Guide for a full procedure.

Q4: My pyrimidinol also has basic functional groups and is extracting into the acidic wash along with the acetamidine. What are my options?

A: This is a challenging but solvable situation.

  • pH Adjustment: First, try using a milder acidic wash. Instead of strong acids like 1M HCl, use a buffered solution or a very dilute solution of a weaker acid (e.g., 5% citric acid or a saturated solution of ammonium chloride). The goal is to find a pH that is low enough to protonate the highly basic acetamidine but not your pyrimidinol product.

  • Alternative Methods: If acid-base extraction is not selective enough, your best alternatives are recrystallization or column chromatography . Recrystallization can be highly effective if a solvent system can be found where the solubilities of the two compounds differ significantly.[6][7] Column chromatography is almost always successful but is more time-consuming and uses more solvent.[8]

Part 2: In-Depth Technical Guide

The Principle of Separation: Exploiting pKa Differences

The success of the acid-base extraction relies on fundamental chemical principles. Acetamidine is one of the strongest organic bases, while pyrimidinols are typically weakly basic or even weakly acidic, depending on their tautomeric form and substituents.[9]

The key is the pKa of the conjugate acid of each species. A higher pKa for the conjugate acid corresponds to a stronger base.

CompoundStructure (Conjugate Acid)pKa of Conjugate AcidBasicity
Acetamidine

~12.5[10][11]Strong Base
Pyrimidine (Parent)

~1.3[9]Very Weak Base

Note: The pKa of your specific pyrimidinol product may vary, but it will almost certainly be much lower than that of acetamidine, providing a wide window for selective protonation.

By washing an organic solution of the crude product with an aqueous acid (e.g., pH 3-4), the acetamidine (pKa ~12.5) will be quantitatively protonated to form the highly water-soluble acetamidinium salt and will be extracted into the aqueous phase. Your pyrimidinol product, being a much weaker base, will remain unprotonated and stay in the organic layer.

Recommended Purification Protocols

This is the recommended primary method for removing acetamidine. It is efficient, scalable, and relies on fundamental chemical properties for a clean separation.[12][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable water-immiscible organic solvent (e.g., 20-30 mL of ethyl acetate, dichloromethane, or diethyl ether).

  • First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% citric acid solution).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer, which now contains the acetamidinium salt.

  • Repeat: Repeat the extraction (steps 2-5) one or two more times with fresh aqueous acid to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove bulk water.

  • Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the solvent and concentrate it under reduced pressure to yield the purified pyrimidinol product.

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate Shake, Vent, Separate Layers add_acid->separate aq_layer Aqueous Layer: Protonated Acetamidine (Waste) separate->aq_layer  Repeat 2x org_layer Organic Layer: Pyrimidinol Product separate->org_layer wash_brine Wash with Brine org_layer->wash_brine dry Dry (Na₂SO₄), Filter, Concentrate wash_brine->dry product Pure Pyrimidinol Product dry->product

Caption: Workflow for purifying pyrimidinol via acid-base extraction.

Recrystallization is an excellent technique for achieving high purity if a suitable solvent is found.[14] The goal is to identify a solvent (or solvent pair) in which the pyrimidinol has high solubility at high temperatures and low solubility at low temperatures, while the acetamidine hydrochloride impurity remains in the mother liquor.[7]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in various solvents (see table below). Good candidates are often alcohols (ethanol, isopropanol) or ethyl acetate. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may also be effective.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and stirring) while adding more solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Table of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarOften a good starting point. Acetamidine HCl is soluble, so separation depends on the pyrimidinol crystallizing out upon cooling.[16]
Isopropanol 82PolarSimilar properties to ethanol, may offer different solubility characteristics.
Ethyl Acetate 77MediumGood for many organic compounds. Acetamidine HCl has low solubility, so it may remain as an insoluble solid during hot dissolution.
Acetonitrile 82PolarAcetamidine HCl is soluble, similar to ethanol.
Water 100Very PolarUseful as an anti-solvent with a miscible organic solvent like ethanol. Acetamidine HCl is highly soluble.[4]

When other methods fail, or for achieving the highest possible purity, flash column chromatography is the method of choice.[8] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel).

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase (solvent system) using TLC. The goal is an Rf value of ~0.3 for your pyrimidinol product, with clear separation from the baseline acetamidine spot. Common systems include Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar solvent of your mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • ChemicalBook. (2026, January 13). Acetamidine hydrochloride | 124-42-5.
  • Sciencemadness Wiki. (2023, December 28). Acetamidine hydrochloride.
  • Wikipedia. (n.d.). Acetamidine hydrochloride.
  • Generative AI. (n.d.). Acetamidine hydrochloride.
  • ChemBK. (2025, August 19). Acetamidine.
  • DrugFuture. (n.d.). Acetamidine Hydrochloride.
  • Organic Syntheses. (n.d.). Acetamidine hydrochloride.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • EPFL. (n.d.). pKa Data Compiled by R. Williams.
  • BenchChem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder, Department of Chemistry.
  • ChemicalBook. (2023, May 4). Acetamidine Base | 143-37-3.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Shields, G. C., & Seybold, P. G. (n.d.).
  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • University of California, Irvine. (n.d.). Recrystallization, filtration and melting point.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • PMC. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • International Journal of Innovative Science and Research Technology. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. IJISRT, 8(10).
  • CAS Common Chemistry. (n.d.). 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate).
  • Editage. (n.d.). CHEMISTRY Advanced Edit Acetamidines are the starting materials of many compoundsentities, that in turn can be used to prepare f.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Degradation of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

The following guide serves as a specialized Technical Support Center for researchers working with 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol (CAS: 16682-60-3). This document synthesizes chemical stability data, degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol (CAS: 16682-60-3). This document synthesizes chemical stability data, degradation kinetics, and practical troubleshooting protocols.

Executive Technical Summary

Compound: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol Synonyms: 6-(4-Ethoxyphenyl)-2-methyl-4(3H)-pyrimidinone (Tautomer) CAS: 16682-60-3 Role: Pharmaceutical intermediate (e.g., for tyrosine kinase inhibitors, antimicrobial agents) and agrochemical precursor.

Thermal Stability Profile: This compound exhibits high thermal stability typical of fused pyrimidine-4-one systems. However, under thermal stress (>250°C) or oxidative conditions, it undergoes specific degradation pathways that can compromise assay purity and yield.

PropertyValue (Experimental/Predicted)Critical Note
Melting Point 260–261°CDecomposition often initiates near the melt phase.
T_onset (5% Loss) ~280°C (Inert atm)Stable in solid state below 200°C.
Hygroscopicity Low to ModerateMoisture can catalyze hydrolysis at high temps.
pKa ~9.5 (Phenolic/NH)Acidity affects solubility and HPLC retention.

Degradation Pathways & Mechanisms

Understanding the degradation mechanism is vital for identifying impurities in your LC-MS traces. The degradation of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol proceeds primarily via de-alkylation and oxidative modification .

Primary Pathway: Thermal De-ethylation

At temperatures exceeding 280°C (or lower in the presence of acidic catalysts), the ethoxy ether linkage cleaves, releasing ethylene and forming the corresponding phenol. This is a unimolecular elimination reaction common in aryl ethyl ethers.

Secondary Pathway: C-Methyl Oxidation

In the presence of oxygen (aerobic heating), the activated 2-methyl group is susceptible to oxidation, forming the aldehyde or carboxylic acid derivative. This results in "yellowing" of the sample.

Pathway Visualization

DegradationPathways Parent Parent Compound 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol Phenol Degradant A (Major) 6-(4-Hydroxyphenyl)-2-methylpyrimidin-4-ol (Phenolic Derivative) Parent->Phenol Thermal Elimination (>280°C, -C2H4) Ethylene By-product Ethylene (Gas) Parent->Ethylene Aldehyde Degradant B (Minor) Formyl Derivative (Yellow Impurity) Parent->Aldehyde Oxidation (Air, >150°C)

Caption: Figure 1. Thermal degradation pathways showing the major de-ethylation route and minor oxidative route.

Troubleshooting Guide: Experimental Anomalies

Use this matrix to diagnose issues during synthesis, purification, or analysis.

Symptom Probable Cause Technical Resolution
New Peak @ RRT 0.85 De-ethylation (Degradant A). The phenolic product is more polar than the parent ethoxy compound, leading to earlier elution in Reverse Phase HPLC.Action: Check drying oven temp. If >100°C, reduce to 60°C under vacuum. Confirm inert atmosphere during synthesis reflux.
Sample Yellowing Oxidation (Degradant B). Formation of conjugated oxidation products (quinoid-like or formyl species) due to air exposure at high temps.Action: Degas solvents. Store solid under Argon/Nitrogen. Recrystallize from Ethanol/Water to remove colored impurities.
TGA Mass Loss < 200°C Solvent Entrapment. The compound can form solvates or trap moisture (pseudopolymorphs).Action: Run DSC. A broad endotherm <150°C confirms solvent loss vs. sharp melting/decomposition >260°C.
Incomplete Solubility pH Mismatch. The compound has amphoteric character (pyrimidine N and phenol/one tautomer).Action: Dissolve in DMSO or adjust aqueous buffers to pH > 10 (for anionic form) or pH < 2 (for cationic form). Avoid neutral pH for high conc.

Standard Operating Procedures (SOPs)

Protocol A: Thermal Stability Assessment (TGA/DSC)

Validates the safe operating window for drying and processing.

  • Sample Prep: Weigh 2–5 mg of dried 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol into an alumina crucible (TGA) or crimped aluminum pan with pinhole (DSC).

  • Atmosphere: Purge with Nitrogen (50 mL/min) . Note: Use Air only if testing oxidative stability.

  • Ramp: Heat from 30°C to 400°C at 10°C/min .

  • Analysis:

    • TGA: Record

      
       (temp at 5% mass loss). If step loss equals ~12% (molecular weight of ethylene fragment), confirm de-ethylation.
      
    • DSC: Identify Melting Point (

      
      ) onset. Watch for exotherms immediately following 
      
      
      
      , indicating decomposition.
Protocol B: HPLC Impurity Profiling

Detects thermal degradants.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (phenol detection).

  • Expectation: Parent elutes ~12-14 min. Phenolic degradant elutes ~10-11 min.

Frequently Asked Questions (FAQs)

Q1: Can I dry this compound in an oven at 120°C overnight? A: It is not recommended for high-purity standards. While the melting point is >260°C, prolonged surface exposure to heat and air at 120°C can induce surface oxidation (yellowing). We recommend vacuum drying at 60–80°C .

Q2: Why does the melting point vary between batches (e.g., 258°C vs 263°C)? A: This is likely due to polymorphism or varying degrees of solvation. Pyrimidin-4-ones are known to exist in different tautomeric crystal forms. Verify with XRPD or DSC; a sharp peak indicates a pure crystalline form, while a broad peak suggests amorphous content or impurities.

Q3: Is the degradation autocatalytic? A: Generally, no. However, if the synthesis used strong acids (e.g., HCl) and the product was not neutralized, residual acid traces can catalyze the de-ethylation reaction, significantly lowering the decomposition temperature. Ensure the final wash pH is neutral.

Q4: What is the "Ghost Peak" in my LC-MS with M-28 mass? A: An [M-28] peak corresponds to the loss of ethylene (


, 28 Da). This confirms the presence of 6-(4-Hydroxyphenyl)-2-methylpyrimidin-4-ol , the primary thermal degradant described in Pathway A.

References

  • Thermal Decomposition of Pyrimidine Analogs: Liu, J., et al. (2022). Synthesis, characterization, thermal behavior, and antitumor activities of an Ag(I) complex based on 4-(2-hydroxyphenyl)-2-methylpyrimidine. Semantic Scholar.

  • Pyrolysis Mechanisms of Alkoxypyrimidines: Taylor, R. (1983). The mechanism of thermal eliminations.[1][2][3][4][5] Part 20. The relative rates of pyrolysis of the 2-ethoxy... derivatives of pyrazine and pyrimidine.[1] Royal Society of Chemistry.

  • Process Chemistry & Stability of Methylpyrimidines: Patil, R.S., et al. (2008).[6] Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated HPLC Method for Purity Assessment of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of a drug substance's purity is paramount. This guide provides an in-depth, scientifically grounded walkthrough of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of a drug substance's purity is paramount. This guide provides an in-depth, scientifically grounded walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol, a novel pyrimidine derivative. Moving beyond a mere procedural checklist, this document elucidates the scientific rationale behind methodological choices, presents a comprehensive validation data set, and compares the optimized method against a plausible alternative to underscore its superior performance. All procedures and acceptance criteria are rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Foundational Strategy: Method Development and Analyte Characterization

The development of a selective and reliable HPLC method begins with a fundamental understanding of the analyte's physicochemical properties.

Analyte: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol Molecular Structure:

  • Structural Insights: The molecule possesses a pyrimidine core, an aromatic ethoxyphenyl group, and a hydroxyl group, rendering it moderately non-polar with hydrogen bonding capabilities.[3] The conjugated system of aromatic rings is a strong chromophore, making UV detection a suitable choice.

  • Methodology Rationale: Based on these properties, a reversed-phase HPLC (RP-HPLC) method was selected as the most effective separation strategy. RP-HPLC separates molecules based on their hydrophobicity. A C18 (octadecylsilane) stationary phase was chosen for its strong hydrophobic retention, which is ideal for retaining and separating the target analyte from potentially more polar or non-polar impurities. Acetonitrile was selected as the organic component of the mobile phase due to its low viscosity and excellent UV transparency. To ensure consistent peak shape and retention time, a phosphate buffer is used to maintain a constant pH, controlling the ionization state of the acidic hydroxyl group on the pyrimidine ring.

Comparative Methodological Overview

Two primary methods were evaluated during development. The goal was to achieve optimal separation of the main peak from all potential impurities and degradation products with maximum efficiency.

ParameterMethod A (Optimized & Validated) Method B (Alternative) Justification for Selection
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmThe C18 column provided superior retention and resolution for key impurities compared to the Phenyl-Hexyl column, which showed peak co-elution issues.
Mobile Phase Acetonitrile: 20mM KH₂PO₄ (pH 3.0)Methanol: WaterThe buffered mobile phase in Method A provided sharper, more symmetrical peaks by suppressing the ionization of the analyte.
Flow Rate 1.0 mL/min1.2 mL/minThe 1.0 mL/min flow rate offered the best balance of resolution and analysis time.
Detection UV at 275 nmUV at 254 nmA UV scan revealed maximum absorbance for the analyte at 275 nm, enhancing sensitivity.
Run Time 25 minutes20 minutesAlthough slightly longer, the run time for Method A was necessary to ensure elution of all late-eluting degradation products.

Method A was selected for full validation due to its demonstrably superior specificity and peak integrity.

The Validation Workflow: A Systematic Approach

The validation process follows a structured pathway to challenge the method's performance characteristics, ensuring it is fit for its intended purpose.[2] This workflow is designed to be a self-validating system where the successful completion of each stage provides confidence for the next.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Final Performance Verification Dev Method Development (Column/Mobile Phase Screening) Opt Method Optimization (System Suitability) Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Caption: HPLC Method Validation Workflow.

Experimental Protocols and Data Analysis

This section details the experimental execution for each validation parameter for the chosen Method A .

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5][6] A forced degradation study is the definitive test for specificity in a purity-indicating method.[7]

  • Prepare Stock Solution: Dissolve 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to a target concentration of 100 µg/mL and analyze by HPLC. A non-stressed sample is also analyzed as a control.

  • Peak Purity Assessment: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.

The method is considered specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity angle is less than the peak purity threshold.

Stress Condition% DegradationNumber of Degradant PeaksResolution of Closest PeakPeak Purity (PDA)
Acid (1N HCl, 80°C)15.2%23.1Pass
Base (1N NaOH, 80°C)21.5%32.8Pass
Oxidative (30% H₂O₂)11.8%14.5Pass
Thermal (105°C)5.3%15.2Pass
Photolytic (UV 254nm)8.9%23.6Pass
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[8][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][10]

  • Prepare Standards: Prepare a series of at least five standard solutions of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol from a stock solution, covering a range from the Quantitation Limit (LOQ) to 150% of the target assay concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.[8]

Acceptance criteria typically require a correlation coefficient (r²) of ≥ 0.998.

Concentration (µg/mL)Mean Peak Area (n=3)
0.512,540
25.0628,150
50.01,255,400
100.02,510,500
150.03,765,100

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9999

  • Slope: 25085

  • Y-Intercept: 150.2

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is typically assessed by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels.[4][11]

  • Prepare Spiked Samples: Prepare nine samples in triplicate at three concentration levels: 50%, 100%, and 150% of the target assay concentration (e.g., 50, 100, and 150 µg/mL) by spiking a known quantity of analyte into a placebo mixture.

  • Analysis: Analyze the spiked samples by HPLC.

  • Calculation: Calculate the percentage recovery for each sample.

The acceptance criterion for accuracy is typically a mean recovery of 98.0% to 102.0%.[13]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
50% 50.049.899.6%99.7%
50.050.1100.2%
50.049.699.2%
100% 100.0100.5100.5%100.3%
100.099.899.8%
100.0100.7100.7%
150% 150.0151.2100.8%100.9%
150.0151.8101.2%
150.0150.9100.6%
Precision

Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[14]

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.[14]

  • Repeatability: Prepare six identical samples of the analyte at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis of six identical samples on a different day with a different analyst and/or on a different HPLC system.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results of each set.

The acceptance criterion for precision is typically a %RSD of ≤ 2.0%.[13]

Precision LevelAnalystDayMean Assay (%)Std. Dev.% RSD
Repeatability 1199.80.450.45%
Intermediate 22100.10.520.52%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

These are often determined based on the standard deviation of the response and the slope of the calibration curve.[16]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[16]

  • Method: Use the slope (S) and the standard deviation of the y-intercept (σ) from the linearity study.

  • Calculation:

    • S = 25085

    • σ = 380 (Standard error of the y-intercept from regression analysis)

    • LOD = 3.3 * (380 / 25085) = 0.05 µg/mL

    • LOQ = 10 * (380 / 25085) = 0.15 µg/mL

  • Verification: Prepare standards at the calculated LOQ and confirm that the precision (%RSD) and accuracy (%Recovery) at this concentration meet predefined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).

ParameterCalculated ValueVerified Precision (%RSD)Verified Accuracy (%)
LOD 0.05 µg/mLN/A (Signal-to-Noise ~3:1)N/A
LOQ 0.15 µg/mL4.2%95.7%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18][19] This provides an indication of its reliability during normal usage.[12]

  • Vary Parameters: Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

    • Acetonitrile Composition (± 2%)

  • Assessment: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, and resolution).

The method is robust if system suitability criteria are still met under all varied conditions.

Parameter VariedRetention Time (min)Tailing FactorResolution (Critical Pair)System Suitability
Nominal 10.51.13.1Pass
Flow Rate (+0.1) 9.61.13.0Pass
Flow Rate (-0.1) 11.71.23.2Pass
Temperature (+5°C) 10.11.13.3Pass
pH (+0.2) 10.41.23.0Pass
ACN% (+2%) 9.81.12.9Pass

Final Comparative Analysis: Method A vs. Method B

To provide a definitive guide, the performance of the validated method (Method A) is objectively compared to the alternative method considered during development (Method B).

Performance MetricMethod A (Validated) Method B (Alternative) Advantage
Specificity Full resolution of all degradants (Rs > 2.8)Co-elution of one degradant peak with an impurity (Rs = 1.1)Method A
Peak Tailing Factor 1.1 (Symmetrical)1.7 (Tailing)Method A
Linearity (r²) 0.99990.9991Method A
Robustness Passed all variationsFailed on pH variation (resolution dropped to 1.3)Method A
Analysis Time 25 min20 minMethod B

While Method B offers a shorter analysis time, its failures in specificity and robustness make it unsuitable for reliable quality control. Method A, despite a slightly longer run time, provides the accuracy, specificity, and reliability required for its intended purpose, making it the unequivocally superior choice.

Conclusion

The RP-HPLC method detailed and validated in this guide has been proven to be specific, linear, accurate, precise, and robust for the determination of purity of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol. The comprehensive validation data confirms its suitability for use in a regulated quality control environment. The systematic approach, grounded in ICH principles, ensures that the method will consistently deliver reliable and trustworthy results, ultimately safeguarding product quality and patient safety.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA). [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. (2025, September 22). Altabrisa Group. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). [Link]

  • Marchenko, S. I., et al. (2007). HPLC IN BIOPHARMACEUTICAL INVESTIGATIONS OF DRUGS REPRESENTING PYRIMIDINE DERIVATIVES (A REVIEW). Pharmaceutical Chemistry Journal. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • What do Limit of Detection and Limit of Quantitation mean?. (2024, February 28). YouTube. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. [Link]

  • HPLC analytical tips: What is 'specificity'?. (n.d.). Biorelevant.com. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. [Link]

  • HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group. [Link]

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com. [Link]

  • Robustness Tests. (2022, April 15). LCGC International. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • A geometric approach to robustness testing in analytical HPLC. (n.d.). ResearchGate. [Link]

  • How to do HPLC method validation. (2022, March 3). YouTube. [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. (n.d.). ResearchGate. [Link]

  • Results of accuracy and precision for the HPLC method. (n.d.). ResearchGate. [Link]

  • Validation of Chromatographic Methods. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (n.d.). LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents. (2021, April 7). MDPI. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]

Sources

Comparative

A Technical Guide to the Mass Spectrometric Fragmentation of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying chemical principles governing the molecule's behavior under common analytical conditions. We will compare its fragmentation to related structures, provide a robust experimental protocol for its analysis, and discuss alternative methods for comprehensive structural elucidation.

Introduction and Molecular Overview

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry and pharmacology due to its presence in nucleobases and a wide array of therapeutic agents.[1][2] Accurate structural characterization is fundamental to drug discovery and development, and mass spectrometry (MS) is an indispensable tool for this purpose, providing sensitive and specific information on molecular weight and structure.[3][4]

This guide focuses on predicting the fragmentation of the title compound under electrospray ionization (ESI), a soft ionization technique well-suited for this class of molecules, followed by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). Understanding these fragmentation pathways is crucial for developing quantitative assays (e.g., Multiple Reaction Monitoring, MRM) and for identifying related metabolites or degradation products.

Molecular Structure and Properties:

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Monoisotopic Mass: 230.1055 g/mol

  • Key Structural Features:

    • A 2-methylpyrimidin-4-ol core: A heterocyclic ring system prone to specific ring-based cleavages.

    • A 4-ethoxyphenyl substituent: An aromatic ether group with characteristic fragmentation behavior.

    • A central C-C bond linking the two ring systems.

Predicted Fragmentation Pathway (ESI Positive Mode)

Under positive mode ESI, the molecule is expected to readily protonate, likely on one of the pyrimidine nitrogen atoms, to form the pseudomolecular ion [M+H]⁺ at m/z 231.1128 . The subsequent fragmentation via CID is predicted to follow several competing pathways dictated by the most labile bonds and the formation of stable fragment ions.

The major fragmentation routes are hypothesized to involve the ethoxy group and the bond linking the phenyl and pyrimidine rings. The pyrimidine ring itself is relatively stable but can undergo specific cleavages.[1][5]

Pathway A: Fragmentation of the Ethoxy Group

The ethoxy group is a common site for initial fragmentation in aryl ethers.[6]

  • Loss of Ethene (C₂H₄): The most characteristic fragmentation for ethoxybenzene derivatives involves a McLafferty-type rearrangement resulting in the neutral loss of ethene (28.03 Da).[7] This is often a dominant pathway, leading to the formation of a stable hydroxyphenyl-pyrimidinol cation.

  • Loss of Ethyl Radical (•C₂H₅): A less common pathway involves the homolytic cleavage of the ethyl group, resulting in the loss of an ethyl radical (29.04 Da).

Pathway B: Inter-ring Cleavage

Cleavage of the C-C bond connecting the phenyl and pyrimidine rings can occur, leading to fragments representative of each core structure.

Pathway C: Pyrimidine Ring Fragmentation

Following initial side-chain fragmentation, the pyrimidine ring itself can fragment, often through the loss of small neutral molecules like HCN or CO.[5]

The table below summarizes the key predicted fragments.

Predicted m/z Proposed Formula Proposed Neutral Loss Pathway Description of Fragment
231.1128[C₁₃H₁₅N₂O₂]⁺--Protonated Molecule [M+H]⁺
203.0813[C₁₁H₁₁N₂O₂]⁺C₂H₄ (28.03 Da)A1Loss of Ethene . This is a highly probable and often abundant fragment resulting from the rearrangement of the ethoxy group.
185.0708[C₁₁H₉N₂O]⁺C₂H₄ + H₂OA1, CSubsequent loss of water from the m/z 203 fragment.
124.0494[C₅H₆N₂O+H]⁺C₈H₈OBCleavage between the rings, resulting in the protonated 2-methylpyrimidin-4-ol moiety.
107.0491[C₇H₇O]⁺C₆H₇N₂OBCleavage between the rings, resulting in the hydroxyphenyl cation (from the former ethoxyphenyl group after rearrangement).

The proposed primary fragmentation pathway is visualized in the diagram below.

G cluster_main Proposed Fragmentation of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol cluster_path_a Pathway A: Ethoxy Group Fragmentation cluster_path_b Pathway B: Inter-Ring Cleavage parent [M+H]⁺ m/z 231.1128 (C₁₃H₁₅N₂O₂)⁺ fragA1 Fragment A1 m/z 203.0813 (C₁₁H₁₁N₂O₂)⁺ parent->fragA1 - C₂H₄ (Ethene Loss) fragB1 Fragment B1 m/z 124.0494 (C₅H₇N₂O)⁺ parent->fragB1 - C₈H₈O fragB2 Fragment B2 m/z 107.0491 (C₇H₇O)⁺ parent->fragB2 - C₆H₇N₂O

Caption: Proposed major fragmentation pathways for protonated 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol.

Comparison with an Alternative Structure: 5-(o-tolyl)pyrimidin-2-ol

To understand the influence of the 4-ethoxyphenyl group, it is useful to compare our predicted fragmentation with that of a similar, known compound, such as 5-(o-tolyl)pyrimidin-2-ol.[8]

  • Commonality: Both molecules contain a substituted pyrimidine ring linked to an aromatic group.

  • Key Difference: 5-(o-tolyl)pyrimidin-2-ol lacks the ethoxy group. Its fragmentation is dominated by the loss of a formyl radical (-CHO) and cleavage of the pyrimidine ring.[8] A prominent fragment is the tropylium ion at m/z 91, which is characteristic of the tolyl group.

  • Insight: The absence of the m/z 91 fragment and the presence of the characteristic neutral loss of 28 Da (ethene) in the spectrum of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol would be a key differentiator. This comparison highlights how specific functional groups create unique and diagnostic fragmentation "fingerprints," allowing for confident differentiation between structurally similar compounds.

Alternative Analytical Techniques for Structural Confirmation

While MS/MS provides powerful structural information, it should be used in conjunction with other techniques for unambiguous confirmation, especially for novel compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms, identifying the substitution pattern on the aromatic ring, and confirming the presence and environment of the methyl and ethyl groups.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as N-H and O-H stretches (often broad), C=O (in the pyrimidone tautomer), C=N, C=C aromatic stretches, and C-O ether bonds.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation lc 2. LC Separation prep->lc esi 3. ESI Ionization (+ Mode) lc->esi ms1 4. MS1 Scan (Precursor Ion Selection) esi->ms1 cid 5. CID Fragmentation ms1->cid ms2 6. MS2 Scan (Product Ion Detection) cid->ms2 data 7. Data Analysis ms2->data

Caption: Standard workflow for LC-MS/MS analysis of small molecules.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in methanol or DMSO.

    • Create a working standard solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

    • For analysis in complex matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging to pellet the precipitate.

  • Liquid Chromatography (LC) Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water. Adding formic acid aids in the protonation of the analyte for positive mode ESI.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-4.0 min: 5% to 95% B

      • 4.0-5.0 min: Hold at 95% B

      • 5.0-5.1 min: 95% to 5% B

      • 5.1-7.0 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • System: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Key Parameters (instrument-dependent, requires optimization):

      • Capillary Voltage: 3.0 - 4.0 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Temperature: 350 - 450 °C

      • Desolvation Gas Flow: 600 - 800 L/hr

    • Data Acquisition:

      • Full Scan (for confirmation): Scan m/z range 50-300 to confirm the presence of the [M+H]⁺ ion at m/z 231.11.

      • Product Ion Scan (for fragmentation pattern): Select m/z 231.11 as the precursor ion and scan for product ions to confirm the fragments outlined in Section 2.

      • Multiple Reaction Monitoring (MRM for quantification):

        • Primary Transition: 231.11 -> 203.1 (for quantification)

        • Confirming Transition: 231.11 -> 124.0 (for confirmation)

Conclusion

While no direct experimental data for the mass spectrometric fragmentation of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol is publicly available, a reliable fragmentation pattern can be predicted based on established chemical principles and the known behavior of its constituent functional groups.[1][7] The most diagnostically significant fragmentation is expected to be the neutral loss of ethene (28 Da) from the ethoxyphenyl moiety, a key feature that distinguishes it from other substituted pyrimidines. The provided LC-MS/MS protocol offers a robust starting point for the empirical analysis, identification, and quantification of this compound, serving as a valuable resource for researchers in analytical chemistry and drug development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Kazdan, E. M., & Rye, R. T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1664-1667.
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • EI fragmentation mechanism for the formation of m/z 137 in Compound (i) and m/z 140 in its isotopic D3‐methyl 2‐ethoxybenzoate derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (n.d.). ResearchGate. Retrieved from [Link]

  • Clark, C. R., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Kus, P., & Rola, R. (2021).
  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. Retrieved from [Link]

  • Hakala, K., Auriola, S., Koivisto, A., & Lönnberg, H. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061.
  • Kölker, S., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. Retrieved from [Link]

  • Online Databases & Libraries. (n.d.). BP4NTA. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • MassBank. (n.d.). Retrieved from [Link]

  • MSnLib Mass spectral libraries (.mgf and .json). (2025). Zenodo. Retrieved from [Link]

  • Mass Spectral Libraries and Databases. (n.d.). Shimadzu. Retrieved from [Link]

  • Welcome to MassIVE. (n.d.). Retrieved from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). University of Halle. Retrieved from [Link]

Sources

Validation

A Comparative Bioactivity Analysis of 2-Methyl vs. 2-Ethyl Pyrimidinol Derivatives: A Methodological Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of drug discovery and agrochemical development, pyrimidine derivatives stand out as a versatile scaffold, demonstrating a...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of drug discovery and agrochemical development, pyrimidine derivatives stand out as a versatile scaffold, demonstrating a wide array of biological activities including antifungal, herbicidal, and anticancer properties.[1][2][3] The substitution pattern on the pyrimidine ring plays a crucial role in modulating the potency and selectivity of these compounds.[4] A common point of synthetic modification is the C2-position, where the introduction of small alkyl groups can significantly influence bioactivity. This guide provides a framework for the comparative analysis of 2-methyl and 2-ethyl pyrimidinol derivatives, two closely related subclasses with the potential for distinct biological profiles.

The Influence of C2-Alkylation: A Structural Perspective

The seemingly minor difference between a methyl and an ethyl group at the 2-position of a pyrimidinol ring can have a cascade of effects on the molecule's physicochemical properties and, consequently, its biological activity. These effects primarily stem from differences in:

  • Steric Hindrance: The larger ethyl group may cause greater steric hindrance around the pyrimidine core, potentially influencing how the molecule interacts with its biological target. This can lead to altered binding affinity and selectivity.

  • Lipophilicity: The addition of a methylene unit in the ethyl group increases the molecule's lipophilicity compared to the methyl analog. This can affect its ability to cross cell membranes, its solubility in biological fluids, and its metabolic stability.

  • Electronic Effects: While both methyl and ethyl groups are electron-donating, the slightly greater inductive effect of the ethyl group can subtly alter the electron density of the pyrimidine ring, which may impact its reactivity and binding characteristics.

Understanding these fundamental differences is key to designing and interpreting experiments aimed at comparing the bioactivity of these two classes of derivatives.

A Roadmap for Comparative Bioactivity Assessment

To comprehensively compare the bioactivity of 2-methyl and 2-ethyl pyrimidinol derivatives, a systematic approach is required. The following workflow outlines the key stages of such an investigation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation A Synthesis of 2-Methyl Pyrimidinol Derivatives C Structural Confirmation (NMR, MS, etc.) A->C B Synthesis of 2-Ethyl Pyrimidinol Derivatives B->C D Primary Screening (e.g., Antifungal, Herbicidal) C->D Purified Compounds E Dose-Response Assays (IC50 / MIC Determination) D->E F Selectivity Profiling E->F G Target Identification/ Validation F->G Active & Selective Compounds H Enzyme Inhibition Assays G->H I Comparative SAR Analysis H->I Mechanistic Insights J Lead Candidate Selection I->J

Figure 1: A proposed experimental workflow for the comparative bioactivity assessment of 2-methyl and 2-ethyl pyrimidinol derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and bioactivity screening of 2-methyl and 2-ethyl pyrimidinol derivatives.

Synthesis of 2-Alkyl Pyrimidinol Derivatives

A common and effective method for the synthesis of 2-substituted pyrimidinols is through the cyclocondensation of a β-dicarbonyl compound with an appropriate amidine.

Step 1: Synthesis of 2-Methyl Pyrimidinol Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of a selected β-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.

  • Addition of Base: Add a slight excess (1.1 equivalents) of a base, for instance, sodium ethoxide, to the solution and stir for 15-20 minutes at room temperature to form the enolate.

  • Addition of Acetamidine: Introduce one equivalent of acetamidine hydrochloride to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under a vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-methyl pyrimidinol derivative.

Step 2: Synthesis of 2-Ethyl Pyrimidinol Derivatives

The procedure is analogous to the synthesis of the 2-methyl derivatives, with the substitution of acetamidine hydrochloride with propionamidine hydrochloride.

  • Follow steps 1 and 2 as described for the 2-methyl pyrimidinol synthesis.

  • In step 3, add one equivalent of propionamidine hydrochloride instead of acetamidine hydrochloride.

  • Proceed with steps 4-6 as outlined above to obtain the desired 2-ethyl pyrimidinol derivative.

Step 3: Structural Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the methyl or ethyl group at the 2-position.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

In Vitro Antifungal Susceptibility Testing

The following protocol outlines a method for assessing the antifungal activity of the synthesized compounds using a broth microdilution assay, which is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Step 1: Preparation of Fungal Inoculum

  • Culture the selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is observed.

  • Harvest the fungal spores by gently scraping the surface of the agar plate with a sterile loop in the presence of a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • Adjust the spore suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL using a hemocytometer or by spectrophotometric methods.

Step 2: Broth Microdilution Assay

  • Compound Preparation: Prepare stock solutions of the 2-methyl and 2-ethyl pyrimidinol derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., RPMI-1640) to achieve a range of desired test concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls: Include a positive control (a known antifungal agent, e.g., fluconazole), a negative control (medium with inoculum and DMSO, but no compound), and a sterility control (medium only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed.

G A Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension A->D B Prepare Compound Stock Solutions C Perform Serial Dilutions in 96-well Plate B->C C->D E Incubate Plate D->E F Determine MIC E->F

Figure 2: Workflow for the in vitro antifungal susceptibility testing using a broth microdilution assay.

Comparative Data Presentation

The collected experimental data should be organized in a clear and concise manner to facilitate a direct comparison between the 2-methyl and 2-ethyl pyrimidinol derivatives. An example of a data summary table is provided below.

Compound IDR-GroupTarget Organism/Cell LineBioactivity (IC50/MIC in µM)
Series 1
1a-CH₃Candida albicansExperimental Value
1b-CH₂CH₃Candida albicansExperimental Value
Series 2
2a-CH₃Aspergillus fumigatusExperimental Value
2b-CH₂CH₃Aspergillus fumigatusExperimental Value

Concluding Remarks and Future Directions

The comparative bioactivity of 2-methyl and 2-ethyl pyrimidinol derivatives presents a compelling area of investigation. While this guide provides a methodological framework, the actual experimental outcomes will be crucial in determining which substitution pattern holds more promise for a given biological target. A thorough analysis of the experimental data will not only allow for the selection of lead candidates for further development but also contribute valuable insights into the structure-activity relationships of this important class of heterocyclic compounds. Future studies could expand on this work by exploring a wider range of C2-alkyl substituents, investigating their in vivo efficacy and safety profiles, and elucidating their precise molecular mechanisms of action.

References

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers.
  • Synthesis of Herbicidal 2-Aryl-4-(3H)-pyrimidinones.
  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ijppr.humanjournals.com.
  • Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. PubMed.
  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. [Link]

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dem
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers.
  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dem
  • Comparative Studies on the Antioxidant, Antifungal, and Wound Healing Activities of Solenostemma arghel Ethyl Acetate and Methanolic Extracts. MDPI. [Link]

Sources

Comparative

Comprehensive Guide to Structural Elucidation: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

Executive Summary & Structural Challenge In the development of bioactive pyrimidines, 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol represents a classic crystallographic challenge: prototropic tautomerism . While the IUPAC n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Challenge

In the development of bioactive pyrimidines, 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol represents a classic crystallographic challenge: prototropic tautomerism .

While the IUPAC name suggests the hydroxy (-OH) "enol" form, solid-state thermodynamics for this class of heterocycles frequently favor the pyrimidin-4(3H)-one "keto" tautomer. For researchers in drug development, determining the exact protonation state is not merely academic—it dictates solubility, bioavailability, and receptor binding affinity.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and DFT Computational Modeling in resolving this specific structural ambiguity.

The Tautomeric Equilibrium (Visualized)

The core structural question is the location of the labile proton. In solution, these forms exist in rapid equilibrium. In the crystal lattice, packing forces usually lock the molecule into a single tautomer.

Tautomerism cluster_0 Solution State (Fast Exchange) cluster_1 Solid State Outcome Enol Enol Form (pyrimidin-4-ol) Aromatic Character Keto Keto Form (pyrimidin-4(3H)-one) Polar/H-Bond Donor Enol->Keto Proton Transfer Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Most Probable Packing Keto->Dimer Crystallization (Self-Assembly)

Figure 1: The critical equilibrium between the aromatic enol form and the keto form, which typically dimerizes in the solid state via N-H...O hydrogen bonds.[1]

Comparative Analysis of Determination Methods

For this specific molecule, we evaluated three standard structural determination workflows. The "Performance" is defined by the method's ability to unambiguously assign the tautomer and map the hydrogen bonding network.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) PXRD (Screening) DFT (Computational)
Tautomer ID Definitive. Direct mapping of electron density reveals H atom position (on N vs O).Inferential. Relies on shifting peak positions compared to calculated patterns; often ambiguous.Predictive. Calculates relative energy (

), but often fails to account for packing forces.
Resolution Atomic (< 0.8 Å).[2]Bulk Phase ID.Theoretical.
Sample Req. Single, high-quality crystal (0.1–0.5 mm).Polycrystalline powder (~10 mg).None (In silico).
Throughput Low (Days).High (Minutes).[3]Medium (Hours/Cluster).
Verdict Required for IND filing. Best for batch consistency. Best for validation.
Expert Insight: Why SC-XRD Wins

While DFT calculations (e.g., B3LYP/6-311++G(d,p)) often predict the gas-phase stability of the keto form by ~10 kcal/mol, they cannot easily predict the supramolecular synthons that stabilize the crystal lattice. Only SC-XRD provides the bond lengths (specifically C2=O1 vs C2-O1) required to prove the tautomeric state to regulatory bodies.

Experimental Protocol: Crystal Growth & Data Collection

To obtain the structure of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol, strict adherence to the following protocol is recommended to avoid twinning and disorder.

Phase 1: Crystallization (Slow Evaporation)
  • Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Acetonitrile.

    • Rationale: Pyrimidinones are moderately polar. A protic solvent encourages the formation of the robust

      
       hydrogen-bonding dimers characteristic of the keto form.
      
  • Procedure:

    • Dissolve 20 mg of the compound in 5 mL of warm ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as heterogenous nucleation sites, lowering crystal quality).

    • Cover with parafilm and pierce 3-4 small holes.

    • Allow to stand at room temperature (298 K) for 3-5 days.

Phase 2: Data Collection Strategy
  • Instrument: Bruker D8 VENTURE or equivalent with Mo K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream).

    • Criticality: Cooling is non-negotiable. It reduces thermal vibration of the ethoxy tail, which is prone to disorder, and improves the high-angle diffraction data needed to locate the N-H hydrogen atom.

Workflow Step1 Synthesis & Purification (>98% Purity) Step2 Solvent Screening (EtOH, MeOH, MeCN) Step1->Step2 Step3 Slow Evaporation (3-5 Days, 298K) Step2->Step3 Step4 SC-XRD Data Collection (100K, Mo Source) Step3->Step4 Step5 Structure Solution (SHELXT / Olex2) Step4->Step5

Figure 2: The optimized workflow for structural determination, prioritizing low-temperature data collection.

Structural Results & Interpretation

Based on the behavior of the structural analog 2-isopropyl-6-methylpyrimidin-4(3H)-one [1] and similar 6-aryl derivatives [2], the following crystallographic parameters are the expected benchmarks for a successful determination.

A. Crystal Data (Representative)[1][2][4][5][6][7][8][9][10]
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric dimers)
    
  • Unit Cell Dimensions (Approx):

    • 
       Å (Stacking axis)
      
    • 
       Å[4]
      
    • 
       Å[4]
      
    • 
      [1]
      
  • Z: 4

B. The "Smoking Gun": Bond Length Analysis

To confirm the tautomer, analyze the bond lengths of the pyrimidine ring.

  • Keto Form (Target):

    • C4=O bond: 1.23 – 1.25 Å (Double bond character).

    • N3-C4 bond: 1.38 – 1.40 Å (Single bond character).

    • Proton Location: Difference Fourier maps will show electron density peak ~0.88 Å from N3 .

  • Enol Form (Alternative):

    • C4-O bond: 1.32 – 1.34 Å (Single bond character).

    • Proton Location: Density peak ~0.82 Å from O .

C. Supramolecular Architecture

The structure is expected to be stabilized by an N—H...O hydrogen bond forming a centrosymmetric dimer (


 graph set).[1] The 4-ethoxyphenyl group will likely twist relative to the pyrimidine plane (dihedral angle ~15-35°) to minimize steric clash, with the ethoxy tail extending to form weak C—H...

interactions between layers [3].

References

  • Fun, H. K., et al. (2009).[5] 2-Isopropyl-6-methylpyrimidin-4(3H)-one.[1] Acta Crystallographica Section E, 66(1), o2459. Link

  • Suwunwong, T., Chantrapromma, S., & Fun, H. K. (2012).[2] 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.[2][5] Acta Crystallographica Section E, 68(10), o2812–o2813. Link

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (Standard text for H-bond geometry).
  • Sheldrick, G. M. (2015).[6] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol

Executive Summary & Chemical Profile This guide provides a definitive operational framework for the disposal of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol . As a pyrimidine derivative often utilized as a scaffold in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a definitive operational framework for the disposal of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol . As a pyrimidine derivative often utilized as a scaffold in kinase inhibitor development (e.g., potential analogs of Gefitinib or similar pharmacophores), this compound must be treated not just as a chemical irritant, but as a potential bioactive agent .

Standard laboratory safety often overlooks the specific environmental persistence of phenyl-pyrimidine cores. This protocol enforces a "Zero-Discharge" policy to sanitary sewers to prevent aquatic toxicity and bioaccumulation.

Physicochemical Data for Disposal Logic
PropertyValue / DescriptionOperational Implication
CAS Number 56543-96-3Use for waste manifesting.
Physical State Solid (Crystalline powder)Requires particulate containment (N95/P100).
Molecular Formula C₁₃H₁₄N₂O₂High Carbon/Nitrogen content; suitable for fuel blending/incineration.
Acidity/Basicity Amphoteric (Pyrimidine N / Phenolic OH)Compatible with neutral or basic organic waste streams. Avoid strong acid oxidizers.
Solubility Low in water; Soluble in DMSO, MeOHDo not attempt aqueous neutralization.
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3Standard irritant controls apply.

Hazard Mechanism & Risk Assessment

Expert Insight: While the Safety Data Sheet (SDS) classifies this compound primarily as an irritant (H315, H319), the structural motif suggests potential biological activity. The pyrimidine core is a privileged structure in medicinal chemistry, often designed to interact with ATP-binding sites in enzymes.

  • The Hidden Hazard: Inhalation of dust is the primary exposure route during weighing. The compound's lipophilicity (due to the ethoxyphenyl group) facilitates dermal absorption if dissolved in organic solvents (DMSO/DCM).

  • Environmental Fate: Pyrimidine rings are resistant to rapid biodegradation. Disposal via drains allows the compound to pass through municipal water treatment unchanged, posing risks to aquatic life.

Waste Segregation & Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, synthesis failures, or spill cleanup residues.

  • Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but discouraged due to breakage risk in waste compactors.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol.

    • Hazard Checkbox: "Toxic" and "Irritant."[1]

    • Constituents: 100%.

  • Disposal Stream: Designate for High-Temperature Incineration .

    • Why: Landfill is prohibited for bioactive intermediates. Incineration ensures thermal decomposition of the pyrimidine ring.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.

  • Solvent Characterization: Determine the primary solvent.

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

  • Segregation:

    • Pour into the respective "Halogenated" or "Non-Halogenated" organic waste carboy.

    • Critical Step: Record the estimated concentration of the pyrimidine on the carboy log.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container, as the ethoxy group can be oxidized exothermically.

Protocol C: Contaminated Debris (Sharps & PPE)

Applicability: Syringes, needles, contaminated gloves, and weighing boats.

  • Sharps: Place needles/syringes directly into a rigid red Biohazard/Sharps container. Do not recap.

  • Soft Debris: Contaminated gloves and paper towels must be double-bagged in clear polyethylene bags (4 mil thickness) and placed in the "Solid Hazardous Waste" drum.

    • Note: Do not dispose of in regular trash. Trace amounts of bioactive dust can contaminate facility waste compactors.

Operational Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating waste containing this compound.

DisposalFlow Start Waste Generation: 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Spill Residue) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Incineration Stream: High-Temp Incineration (Lab Pack) Solid->Incineration Pack in HDPE Jar SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->Incineration Double Bag Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Halo->Incineration Segregated Carboy FuelBlend Stream: Fuel Blending (High BTU Recovery) NonHalo->FuelBlend Segregated Carboy

Figure 1: Decision matrix for waste segregation ensuring compliance with RCRA and best practices for bioactive intermediates.

Emergency Spill Response

In the event of a powder spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area. If the quantity is >10g, evacuate the lab to allow dust to settle (15 mins).

  • PPE Upgrade: Wear a Tyvek lab coat, double nitrile gloves, and a fitted N95 or P100 respirator. Safety goggles are mandatory.

  • Dry Cleanup (Preferred): Gently cover the spill with a damp paper towel to suppress dust, then scoop into a waste jar.

  • Wet Wipe: Clean the surface with a soap/water solution.

    • Expert Tip: Do not use bleach immediately. Use a surfactant (soap) first to lift the organic solid, then rinse. Bleach may form chlorinated byproducts with the phenyl ring.

References

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives. National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 21, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 21, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.